
Indium(1+);triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(?(1)-indiganyliumylidene) triiodide is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound consists of a central triiodide ion surrounded by three indiganyliumylidene groups, forming a stable and highly reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(?(1)-indiganyliumylidene) triiodide typically involves the reaction of indiganyliumylidene precursors with iodine in a controlled environment. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product. The process may involve the following steps:
Preparation of Indiganyliumylidene Precursors: The indiganyliumylidene groups are synthesized through a series of organic reactions, often involving the use of catalysts and specific solvents to achieve the desired structure.
Formation of Triiodide Ion: Iodine is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane, to form the triiodide ion.
Combination of Precursors and Triiodide Ion: The indiganyliumylidene precursors are slowly added to the triiodide solution under constant stirring and controlled temperature to facilitate the formation of tris(?(1)-indiganyliumylidene) triiodide.
Industrial Production Methods
Industrial production of tris(?(1)-indiganyliumylidene) triiodide may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tris(?(1)-indiganyliumylidene) triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The indiganyliumylidene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with conditions tailored to the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodides, while reduction can produce lower oxidation state compounds. Substitution reactions result in modified indiganyliumylidene derivatives.
Scientific Research Applications
Tris(?(1)-indiganyliumylidene) triiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of tris(?(1)-indiganyliumylidene) triiodide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways, induce oxidative stress, or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tris(ethylmethylamino)cyclopropenium triiodide
- Tris(diethylamino)cyclopropenium triiodide
- Tris(dibutylamino)cyclopropenium triiodide
Uniqueness
Tris(?(1)-indiganyliumylidene) triiodide is unique due to its specific structural arrangement and reactivity
Properties
Molecular Formula |
I3In3 |
|---|---|
Molecular Weight |
725.17 g/mol |
IUPAC Name |
indium(1+);triiodide |
InChI |
InChI=1S/3HI.3In/h3*1H;;;/q;;;3*+1/p-3 |
InChI Key |
CHIFXIMRLUOIJX-UHFFFAOYSA-K |
Canonical SMILES |
[In+].[In+].[In+].[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)
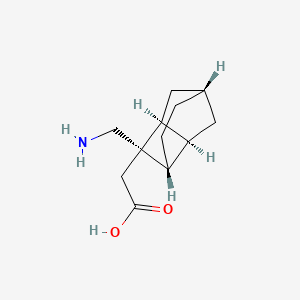
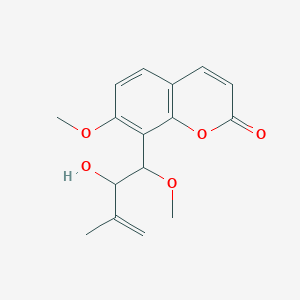
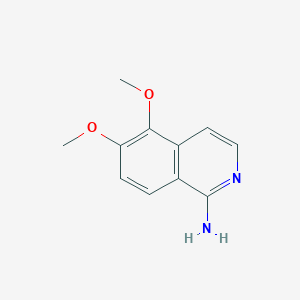
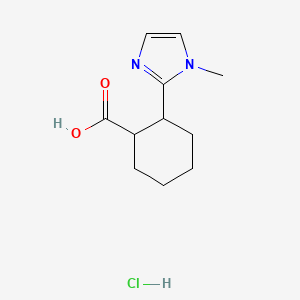
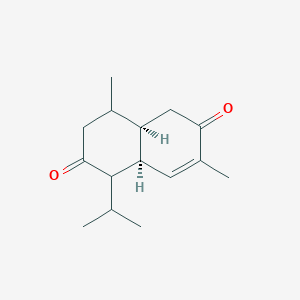
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
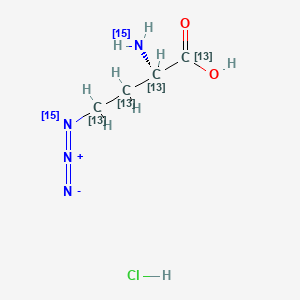
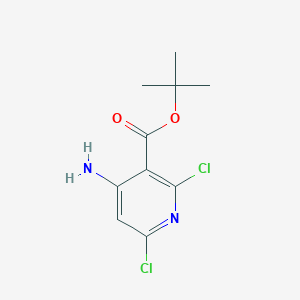
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
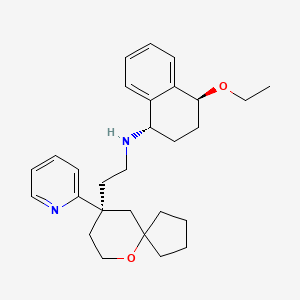
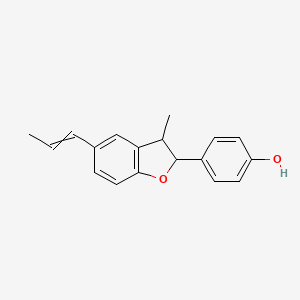

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)
